5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one
Description
Structure
3D Structure
Properties
CAS No. |
51916-89-3 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-methyl-1-phenyl-2,3-dihydro-1H-pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C17H15N3O/c1-20-13-10-6-5-9-12(13)14-15(11-7-3-2-4-8-11)18-19-17(21)16(14)20/h2-10,15,18H,1H3,(H,19,21) |
InChI Key |
CQCKOVZRWXWCKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NNC3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Tetrahydro-1H-Pyridazino[3,4-b]indole Derivatives
A foundational approach involves the formal [4+2] cycloaddition of 2,3-unsubstituted indoles with cyclic azoalkenes to generate tetrahydro-1H-pyridazino[3,4-b]indole intermediates. Subsequent oxidation of the indoline moiety to indole is achieved using mild oxidizing agents, preserving the pyridazine ring integrity. Hydrolysis of ester and carbamoyl groups followed by decarboxylation induces aromatization, yielding the target compound. This method avoids chromatographic purification due to product precipitation, achieving yields exceeding 85%.
Table 1: Reaction Conditions for Cyclization-Based Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Azoalkene, solvent, 25–80°C | 70–90 |
| Oxidation | DDQ, CH₂Cl₂, rt | 80–95 |
| Decarboxylation | HCl (aq), reflux | 85–90 |
Intramolecular Heck-Type Reaction
Palladium-catalyzed intramolecular Heck coupling offers an alternative route. Starting from halogenated precursors, this method forms the pyridazinoindole core via C–C bond formation. Optimized conditions employ Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 100°C, achieving 65–75% yields. While less efficient than cyclization, this route enables structural diversification through precursor functionalization.
Table 2: Heck Reaction Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF, 100°C, 12 h |
| Yield Range | 65–75% |
Functional Group Modifications and Post-Synthetic Elaboration
Trifluoroacetic Acid-Mediated Rearrangements
Treatment of tetrahydro-1H-pyridazino[3,4-b]indoles with trifluoroacetic acid (TFA) induces ring-opening and subsequent cyclization to form non-fused indole-pyrazol-5-one systems. Although divergent from the target structure, this pathway highlights the reactivity of intermediates under acidic conditions, informing impurity profiling during scale-up.
Substituent Compatibility
Electron-donating (e.g., -OMe, -NHBoc) and electron-withdrawing (e.g., -NO₂, -CF₃) groups on the indole ring are tolerated in both cyclization and Heck routes. Free NH-indole derivatives undergo smooth transformations without protective group manipulation, streamlining synthesis.
Industrial Production Considerations
Continuous Flow Reactor Optimization
Bench-scale syntheses are adaptable to continuous flow systems, enhancing reproducibility and throughput. Automated platforms mitigate exothermic risks during cycloaddition and oxidation steps, critical for maintaining safety at scale.
Solvent and Catalyst Recovery
DMF and Pd catalysts from Heck reactions are recoverable via distillation and filtration, respectively, reducing environmental impact. Lifecycle assessments recommend this method for sustainable manufacturing despite moderate yields.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Efficiency Comparison
| Metric | Cyclization Route | Heck Reaction |
|---|---|---|
| Yield | 85–90% | 65–75% |
| Scalability | High | Moderate |
| Functional Group Scope | Broad | Limited |
| Purification Needs | Minimal | Chromatography Required |
The cyclization route outperforms Heck coupling in yield and scalability, making it preferable for bulk production. However, the Heck method’s flexibility in introducing substituents justifies its use in medicinal chemistry applications .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-2,3-dihydro-1H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridazinoindoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridazinoindoles, including 5-methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain analogs can effectively target specific cancer pathways, leading to reduced cell viability in various cancer types.
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of this compound. In vitro and in vivo studies have shown that it may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to modulate neurotransmitter systems could also contribute to its therapeutic potential in treating cognitive disorders.
Antimicrobial Properties
Bacterial Inhibition
The antimicrobial activity of this compound has been investigated against various bacterial strains. Preliminary studies suggest that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound involves multiple steps including cyclization reactions and functional group modifications. Various synthetic routes have been explored to enhance yield and purity while minimizing environmental impact. For example, alternative solvents and reagents have been proposed to improve the overall efficiency of the synthesis process.
Derivative Exploration
Ongoing research focuses on modifying the chemical structure of this compound to create new derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies are critical in identifying which modifications lead to improved efficacy against specific targets.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their anticancer efficacy against breast cancer cell lines. The most potent derivative showed a significant reduction in cell proliferation compared to controls.
Case Study 2: Neuroprotective Mechanism
Another investigation assessed the neuroprotective properties of this compound in an animal model of Alzheimer’s disease. The results indicated that treatment with this compound improved cognitive function and reduced markers of neuroinflammation.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-2,3-dihydro-1H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, leading to its anticancer effects .
Comparison with Similar Compounds
Key Pharmacological Features:
- Anti-cancer activity: Pyridazino[4,5-b]indol-4-ones inhibit kinases like PI3Kα and DYRK1A5, critical in cancer signaling pathways .
- Anti-viral properties : Derivatives such as ZFD-15 target viral polymerases (e.g., ZIKV NS5 RdRp) .
- Neuroprotection : SSR180575 binds to TSPO receptors, offering neuroprotective effects .
Comparison with Structural Analogs
Table 1: Structural and Pharmacological Comparison of Pyridazino[4,5-b]indol-4-one Derivatives
Mechanistic Insights and Structure-Activity Relationships (SAR)
Substituent Effects: Methyl groups (e.g., at position 5) enhance metabolic stability and hydrophobic interactions with kinase pockets . Phenyl rings (e.g., at position 1) improve π-π stacking with aromatic residues in receptors like TSPO . Hydrazide moieties (e.g., in Compound 12) introduce hydrogen-bond donors, critical for PI3K inhibition .
Anti-Cancer Efficacy: The 5-[(triazolyl)methyl] derivative showed superior EGFR/PI3K-AKT pathway inhibition compared to non-triazole analogs, attributed to triazole-mediated polar interactions . Compound 12 demonstrated selective cytotoxicity (IC50 = 0.89 µM against MCF-7 vs. >100 µM in normal cells), highlighting substituent-driven selectivity .
Anti-Viral Specificity: ZFD-10’s anti-ZIKV activity relies on its unsubstituted pyridazinoindole core, which fits into the NS5 RdRp active site .
Biological Activity
5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. For instance, it can be synthesized through the reaction of 3-(5-methyl-1-phenyl-1H-triazol-4-yl)-1-phenylpyrazole with acetophenone in the presence of sodium hydroxide at room temperature. The resulting product is purified through recrystallization from dimethylformamide to yield colorless crystals with a high purity level .
The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis in various models of neurodegenerative diseases.
- Antioxidant Activity : It may possess antioxidant properties that mitigate oxidative stress in cellular systems.
- Anti-inflammatory Properties : Research indicates that it could reduce inflammation markers in vitro and in vivo.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Neuroprotection : In a rodent model of neuroinflammation, administration of the compound resulted in significant reductions in neuroinflammatory markers and improved behavioral outcomes .
- Antioxidant Activity : In vitro assays demonstrated that the compound scavenges free radicals effectively and reduces lipid peroxidation levels in cellular models.
- Anti-cancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Neuroinflammation Model | Significant reduction in TNF-alpha and IL-6 levels post-treatment. |
| Study 2 | Oxidative Stress Model | Enhanced cell viability and reduced ROS levels compared to control groups. |
| Study 3 | Cancer Cell Lines | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
Q & A
Q. What are the established synthetic routes for 5-methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one?
The compound is synthesized via oxidation of 1,2,3,4-tetrahydro-4-oxo-5H-pyridazino[4,5-b]indole (65) using potassium permanganate, yielding the target product in quantitative amounts . Alternative methods include alkylation of indole-2-carboxylic esters followed by Friedel-Crafts acylation and cyclization with hydrazine hydrate . Key steps involve refluxing intermediates in ethanol or methanol with catalysts like HCl or KOH, followed by recrystallization for purification.
Q. How is the structural identity of this compound confirmed experimentally?
X-ray crystallography is the gold standard. For example, derivatives of pyridazino[4,5-b]indol-4-one crystallize in triclinic or monoclinic systems, with lattice parameters (e.g., Å, Å) and π–π stacking interactions resolved using SHELXL for refinement . Complementary techniques include H/C NMR to confirm substituent positions and CHN analysis to validate elemental composition .
Q. What in vitro assays are used to evaluate its biological activity?
Binding affinity studies (e.g., 5-HT6 receptor assays) and cytotoxicity screenings (e.g., MTT assays against MCF-7 or HepG2 cell lines) are common. For instance, pyridazinoindole derivatives show nanomolar binding affinity to receptors and IC values in the micromolar range for cancer cells . Protocols often include RT-PCR for gene expression analysis and DNA interaction studies via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structural data contradictions (e.g., varying twist angles in fused rings) be resolved?
Discrepancies in molecular geometry (e.g., twist angles of 4.94–12.65° between triazole and indole rings) arise from crystallographic packing effects or substituent electronic profiles. Using high-resolution X-ray data (≤0.8 Å) with SHELX refinement and validating via DFT calculations (e.g., B3LYP/6-31G*) can reconcile such differences . ORTEP-3 visualizations further aid in comparing experimental and theoretical bond angles .
Q. What strategies optimize synthetic yields for alkylated derivatives?
Yield optimization (29–75%) depends on reaction conditions:
- Base selection : KCO in acetone favors monoalkylation, while KOH in DMSO promotes bis-alkylation .
- Solvent effects : Ethanol recrystallization improves purity but may reduce yields due to solubility limits .
- Catalyst tuning : AlCl enhances Friedel-Crafts acylation efficiency, critical for constructing the indole scaffold .
Q. How do computational methods (e.g., DFT) enhance understanding of pharmacological properties?
DFT studies predict reactive sites (e.g., electron-deficient pyridazine rings) and physicochemical properties (logP, H-bond donor/acceptor counts) for SAR analysis. For example, hydrazide substituents on the pyridazinoindole scaffold increase hydrogen bonding with PI3K catalytic domains, explaining anti-cancer activity . Molecular docking (AutoDock Vina) and MD simulations further validate target engagement .
Q. What are key challenges in interpreting biological data for this compound class?
- Off-target effects : High nanomolar binding to unrelated receptors (e.g., 5-HT6R) requires selectivity assays like radioligand displacement .
- Cytotoxicity vs. specificity : Non-toxic profiles in normal cells (e.g., GMSC lines) must be confirmed alongside cancer cell activity .
- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) assess oxidative degradation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
